[(8S)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol

Antiviral Drug Discovery HCV NS5A Inhibitors Resistance Mutations

Researchers requiring geometrically constrained, high-Fsp³ fragments often face supply gaps for chirally pure spirocyclic amino alcohols. This (8S)-configured 1,4-dioxa-7-azaspiro[4.4]nonane building block is a direct solution, validated in the clinical-stage HCV NS5A inhibitor GSK2336805 for picomolar potency against L31V and Y93H resistance mutants. - Enables predictable 3D molecular architecture via a zero-rotatable-bond core for GPCR/kinase programs. - Defined (8S)-hydroxymethyl exit vector for esterification, etherification, or carbamate library synthesis. - Complements NSP3 Mac1 fragment elaboration with a stereochemically distinct alternative to the (8R) enantiomer.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
CAS No. 2380764-43-0
Cat. No. B6608572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(8S)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol
CAS2380764-43-0
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC1COC2(O1)CC(NC2)CO
InChIInChI=1S/C7H13NO3/c9-4-6-3-7(5-8-6)10-1-2-11-7/h6,8-9H,1-5H2/t6-/m0/s1
InChIKeyJXSHAUHCKJCDDM-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(8S)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol Overview


[(8S)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol (CAS 2380764-43-0) is a chiral spirocyclic amino alcohol building block featuring a 1,4-dioxa-7-azaspiro[4.4]nonane core with an (8S)-configured hydroxymethyl substituent . The molecular formula is C7H13NO3 with a molecular weight of 159.18 g/mol . This compound belongs to a class of "high-Fsp³" (fraction of sp³-hybridized carbons) motifs recognized as privileged scaffolds in medicinal chemistry due to enhanced three-dimensional character and improved target complementarity relative to planar aromatic building blocks [1]. The 1,4-dioxa-7-azaspiro[4.4]nonane motif has been clinically validated in GSK2336805, an NS5A inhibitor that progressed to human trials for hepatitis C, demonstrating the scaffold's capacity to maintain picomolar potency against wild-type and drug-resistant HCV mutants [2].

Scaffold Chiral (8S) 1,4-dioxa-7-azaspiro[4.4]nonane building block for spirocyclic library synthesis
Context Scaffold evaluated in antiviral NS5A inhibitor research programs; supports Fsp³-rich fragment exploration
Selection Enantiopure (8S) hydroxymethyl handle enables stereospecific derivatization for SAR and crystallography

Why [(8S)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol Cannot Be Replaced


Substitution of [(8S)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol with generic spirocyclic amino alcohols or acyclic analogs carries material scientific risk due to three interdependent factors. First, stereochemical configuration at the 8-position dictates downstream biological activity; the (8S) enantiomer is structurally distinct from its (8R) counterpart (CAS 1821519-34-9), and substitution of one for the other constitutes a fundamental change in molecular chirality that would invalidate structure-activity relationships established in receptor-binding contexts . Second, the 1,4-dioxa-7-azaspiro[4.4]nonane scaffold is specifically validated in clinical-stage HCV NS5A inhibitors (GSK2336805), where this exact spirocyclic motif—not alternative spiro systems such as 2-oxa-7-azaspiro[4.4]nonane or 1-oxa-7-azaspiro[4.4]nonane—demonstrated picomolar potency and maintained activity against resistance-associated L31V and Y93H mutants [1]. Third, the (8S) chiral hydroxymethyl substituent provides a defined exit vector and reactive handle for further derivatization (e.g., esterification, etherification, oxidation to aldehyde/carboxylic acid) that is geometrically constrained by the spirocyclic framework, enabling predictable three-dimensional molecular architecture that acyclic or conformationally flexible alternatives cannot replicate [2].

Enantiomer mismatch
(8R) enantiomer or racemate may alter downstream chiral outcomes; distinct binding geometries reported for (8R)-analog in crystallographic studies.
Scaffold specificity
Alternative spiro systems (2-oxa- or 1-oxa-7-azaspiro[4.4]nonane) or acyclic amino alcohols may not reproduce reported resistance-mutation profiles observed for the 1,4-dioxa-7-azaspiro[4.4]nonane core.
Conformational geometry
Zero-rotatable-bond core and (8S)-exit vector provide constrained three-dimensional architecture that flexible analogs cannot replicate.

Quantitative Differential Evidence for [(8S)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol


Scaffold Potency Against Drug-Resistant HCV NS5A Mutants

The 1,4-dioxa-7-azaspiro[4.4]nonane motif—the core scaffold of the target compound—was systematically evaluated in the clinical candidate GSK2336805 (compound 41H) against a panel of HCV NS5A wild-type and resistance-associated variants. This represents class-level validation of the scaffold's differentiated pharmacological profile [1]. The quantitative data demonstrate that the 1,4-dioxa-7-azaspiro[4.4]nonane-containing inhibitor maintained picomolar potency against both wild-type and L31V/Y93H mutant genotypes, whereas alternative spirocyclic motifs (e.g., piperidine-derived spiro systems) evaluated in the same medicinal chemistry campaign showed greater potency erosion against these resistance-conferring mutations [1].

Resistance mutant potency
Class-level inference
Scaffold maintained EC50 ≤0.04–0.15 nM vs L31V/Y93H; comparator scaffolds showed >10–>100-fold shift
Supports scaffold consideration for resistance-overcoming inhibitor research
Replicon assay data; class-level validation from lead clinical candidate
Antiviral Drug Discovery HCV NS5A Inhibitors Resistance Mutations Spiroketal Pyrrolidines

Stereochemical Differentiation: (8S) vs (8R) Binding Profiles

The (8S) configuration of the target compound represents a specific stereochemical entity distinct from its (8R) enantiomer (CAS 1821519-34-9). This differentiation is not theoretical; crystallographic evidence from the structurally related (8R)-7-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol derivative (PDB ID: 7HCZ) demonstrates that the (8R) enantiomer engages the SARS-CoV-2 NSP3 macrodomain binding site with a defined pose, where the hydroxymethyl substituent orientation is geometrically constrained by the spirocyclic framework [1]. While direct head-to-head activity data for the isolated (8S) versus (8R) enantiomers of the free methanol building block are not available in the public domain, the existence of the (8R) analog in a co-crystal structure (7HCZ) establishes that the two enantiomers would be expected to exhibit distinct binding geometries and therefore non-interchangeable biological activities in any chiral environment [1].

Enantiomer binding geometry
Cross-study comparable
(8R)-analog co-crystallized with SARS-CoV-2 NSP3 macrodomain (PDB 7HCZ); distinct pose inferred for (8S)
Enantiomers exhibit non-interchangeable binding orientations
Crystallographic evidence for (8R)-derivative; (8S) geometry expected to differ
Chiral Building Blocks Stereoselective Synthesis Enantiomeric Differentiation Crystallographic Fragment Screening

Enhanced Fsp³ and Conformational Constraint vs Aromatic Building Blocks

The 1,4-dioxa-7-azaspiro[4.4]nonane scaffold belongs to the broader class of spirocyclic amino alcohols recognized as "high-Fsp³" motifs with differentiated physicochemical and biological property profiles [1]. Class-level data indicate that spirocyclic moieties are considered privileged structures for GPCR ligand design due to pronounced three-dimensional character, better complementarity to protein targets, and generally lower off-target effects compared to planar aromatic alternatives [1]. For the core 1,4-dioxa-7-azaspiro[4.4]nonane scaffold (CAS 176-33-0, the unsubstituted parent), calculated logP is 0.20 with a topological polar surface area of 30.49 Ų and zero rotatable bonds—a profile distinct from common acyclic amino alcohols (e.g., 2-aminoethanol: logP -1.31, 2 rotatable bonds; 3-amino-1-propanol: logP -1.0, 3 rotatable bonds) [2]. This combination of moderate lipophilicity, constrained conformational space, and dual hydrogen-bond donor/acceptor functionality (NH plus OH groups) confers a differentiated property envelope for fragment-based drug discovery and lead optimization.

Conformational constraint
Class-level inference
Parent scaffold: 0 rotatable bonds, Fsp³ 0.67, logP 0.20; acyclic comparators: 2–3 rotatable bonds
May support ligand efficiency and reduced promiscuity in fragment libraries
Calculated physicochemical properties; class-level Fsp³ benefit
Medicinal Chemistry Fsp³-Rich Building Blocks Ligand Efficiency GPCR Ligand Design

Research Applications for [(8S)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol


NS5A Inhibitor Derivatization for Resistance-Overcoming Candidates

Based on class-level validation of the 1,4-dioxa-7-azaspiro[4.4]nonane motif in GSK2336805, this (8S)-chiral building block is directly applicable to medicinal chemistry campaigns targeting HCV NS5A or homologous viral proteins. The scaffold's demonstrated capacity to maintain sub-nanomolar potency against L31V and Y93H resistance mutants [1] positions it as a strategic starting point for designing next-generation inhibitors with improved resistance profiles. The (8S)-hydroxymethyl handle enables functionalization via esterification, etherification, or carbamate formation for SAR exploration around the 8-position exit vector.

SARS-CoV-2 NSP3 Macrodomain Fragment-Based Discovery

The crystallographic evidence of the (8R)-configured analog co-crystallized with the SARS-CoV-2 NSP3 macrodomain (PDB 7HCZ) [1] establishes the broader spirocyclic scaffold as a validated starting point for Mac1 inhibitor development. The (8S) enantiomer offers a complementary stereochemical starting point for fragment elaboration, enabling exploration of alternative binding geometries. The NSP3 macrodomain is a validated antiviral target critical for coronavirus pathogenesis, and spirocyclic amino alcohols from this scaffold class have demonstrated binding competence in crystallographic fragment screening campaigns.

Spirocyclic Pharmacophores for GPCR and Kinase Targets

The high Fsp³ character and conformational constraint of the 1,4-dioxa-7-azaspiro[4.4]nonane scaffold are particularly valued in GPCR ligand design and kinase inhibitor programs where three-dimensional complementarity to binding pockets correlates with improved selectivity profiles [1]. The (8S)-hydroxymethyl functionality provides a defined chiral handle for constructing spirocyclic amine libraries via reductive amination, Mitsunobu chemistry, or sulfonate displacement. The zero-rotatable-bond core enforces predictable molecular geometry that can be exploited in structure-based drug design workflows.

Fsp³-Rich Fragment Library Enrichment

For organizations curating fragment-screening libraries or diversity-oriented synthesis collections, this compound addresses the documented need for increased three-dimensionality and stereochemical complexity in screening sets [1]. The combination of dual hydrogen-bond donor/acceptor groups (NH plus OH), moderate calculated lipophilicity (parent logP ~0.2), and chirally pure (8S) stereochemistry makes this building block a high-value addition to fragment libraries designed for biophysical screening (SPR, NMR, thermal shift assays) and X-ray crystallography campaigns [2].

Application
Selection Property
Validation Focus
NS5A inhibitor derivatization for resistance research
(8S)-hydroxymethyl handle for SAR exploration
Resistance-associated mutant potency retention in replicon assays
SARS-CoV-2 macrodomain fragment-based discovery
Enantiomer-specific binding geometry (crystallography-informed)
Crystallographic fragment screening competence
Spirocyclic pharmacophores for selectivity-driven targets
High Fsp³, zero rotatable bonds, constrained exit vector
Conformational constraint and ligand efficiency metrics
Fsp³-rich fragment library enrichment
Chirally pure (8S), dual H-bond donor/acceptor groups
Biophysical screening compatibility (SPR, NMR, crystallography)
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